REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][C:20]#[N:21]>C(O)C.N1CCCCC1>[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:19](=[CH:6][C:5]1[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=1)[C:20]#[N:21]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CC#N
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N1CCCCC1
|
Name
|
CaSO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 6 hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
stirred overnight for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with hexane-ethyl acetate, 4:1
|
Type
|
CUSTOM
|
Details
|
The yellow solid is recrystallized from acetone-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(C#N)=CC1=CC(=C(C=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |